molecular formula C8H6BrFN2O3 B2994525 5'-Bromo-2'-fluoro-3'-nitroacetanilide CAS No. 1313588-91-8

5'-Bromo-2'-fluoro-3'-nitroacetanilide

Cat. No. B2994525
CAS RN: 1313588-91-8
M. Wt: 277.049
InChI Key: LLVZYBUNUQDKML-UHFFFAOYSA-N
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Description

5’-Bromo-2’-fluoro-3’-nitroacetanilide, also known as BFNA, is an organic compound commonly used in scientific experiments. Its IUPAC name is N-(5-bromo-2-fluoro-3-nitrophenyl)acetamide . The CAS Number is 1313588-91-8 and its molecular weight is 277.05 .


Molecular Structure Analysis

The InChI code for 5’-Bromo-2’-fluoro-3’-nitroacetanilide is 1S/C8H6BrFN2O3/c1-4(13)11-6-2-5(9)3-7(8(6)10)12(14)15/h2-3H,1H3,(H,11,13) . This code provides a specific description of the molecule’s structure, including the arrangement and bonding of its atoms.


Physical And Chemical Properties Analysis

5’-Bromo-2’-fluoro-3’-nitroacetanilide is a solid-crystal compound . It has a boiling point of 175°C . More specific physical and chemical properties, such as melting point or solubility, are not available from the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of various substituted carboxylic acid anilides, including compounds similar to 5'-Bromo-2'-fluoro-3'-nitroacetanilide, has been demonstrated. These processes involve reactions with triethylphosphite in the presence of anhydrous NiCl2 or NiBr2 to yield o-acylamido-benzenephosphonic acid esters. The yields strongly depend on the substituents, indicating the influence of the functional groups on the reaction outcomes (Heinicke et al., 2001).

  • Quantum mechanical computation and spectroscopic exploration, including density functional theory (DFT) techniques, have been applied to compounds like 2-Bromo-4-fluoroacetanilide. These studies focus on optimized structural parameters, vibrational frequencies, and electronic properties, highlighting the molecule's stability and reactivity. Such analyses are crucial for predicting the chemical behavior and designing new compounds with desired properties (Arulaabaranam et al., 2020).

Applications in Material Science and Pharmacology

  • The photoregulated release of caged anticancer drugs from gold nanoparticles has been explored using photocleavable o-nitrobenzyl linkage. This method utilizes particles as both cage and carrier for therapeutic agents, providing a nontoxic conjugate that effectively releases the payload upon UV irradiation. This approach demonstrates the potential of incorporating compounds like 5'-Bromo-2'-fluoro-3'-nitroacetanilide into complex drug delivery systems (Agasti et al., 2009).

Structural and Reactivity Studies

  • Studies on the structural and magnetic properties of Ni(II) complexes with various halides, including fluoro and bromo, have revealed distinct behaviors based on the halide involved. These findings contribute to a deeper understanding of the electronic and steric effects influencing the reactivity and stability of halogenated compounds, which is relevant for designing materials with specific magnetic properties (Tamayo et al., 2006).

Safety and Hazards

The compound is associated with several hazard statements: H302+H312+H332;H315;H319;H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

N-(5-bromo-2-fluoro-3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2O3/c1-4(13)11-6-2-5(9)3-7(8(6)10)12(14)15/h2-3H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVZYBUNUQDKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=CC(=C1)Br)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Bromo-2'-fluoro-3'-nitroacetanilide

CAS RN

1313588-91-8
Record name 5'-Bromo-2'-fluoro-3'-nitroacetanilide
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